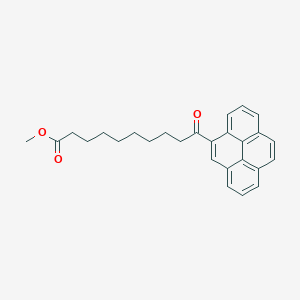

Methyl 10-oxo-10-pyren-4-yldecanoate

Description

Methyl 10-oxo-10-pyren-4-yldecanoate is a synthetic organic compound characterized by a decanoate chain with a ketone group at the 10th position and a pyren-4-yl substituent. This compound’s structure suggests applications in materials science (e.g., as a fluorophore) or medicinal chemistry (e.g., as a bioactive scaffold).

Properties

IUPAC Name |

methyl 10-oxo-10-pyren-4-yldecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O3/c1-30-25(29)15-7-5-3-2-4-6-14-24(28)23-18-21-12-8-10-19-16-17-20-11-9-13-22(23)27(20)26(19)21/h8-13,16-18H,2-7,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWGGNFKEOJEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally analogous compound, ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate (CAS 2274-34-2), shares the 10-oxodecanoate backbone but differs in substituents . Key comparisons include:

| Property | Methyl 10-oxo-10-pyren-4-yldecanoate | Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate |

|---|---|---|

| Molecular Formula | C₂₇H₂₈O₃ (hypothetical) | C₁₈H₂₄N₂O₆ |

| Molecular Weight | ~400.5 g/mol | 364.39 g/mol |

| Ester Group | Methyl | Ethyl |

| Key Functional Groups | Pyrenyl (aromatic), oxo, ester | Nitroanilino (electron-withdrawing), hydroxy, oxo, ester |

| Solubility | Likely low (hydrophobic pyrenyl group) | Moderate (polar nitro and hydroxy groups) |

| Potential Applications | Fluorescent materials, surfactants | Pharmaceuticals (nitro group may confer bioactivity) |

Methodological Considerations for Comparison

- Similarity Assessment : Computational methods for compound comparison (e.g., fingerprint-based algorithms or descriptor analysis) highlight the importance of functional group diversity in predicting biological outcomes .

- Analytical Techniques : Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds like BAC-C12), could be adapted to study surfactant-like behavior in these esters .

Research Findings and Data Gaps

- Hypothetical Data: The pyrenyl derivative’s fluorescence emission spectrum (if confirmed) would distinguish it from the nitroanilino analog, which lacks aromatic conjugation. Solubility tests in polar solvents (e.g., water, ethanol) would likely show the ethyl compound’s superior miscibility due to its nitro and hydroxy groups.

- Key Knowledge Gaps: Experimental CMC values, toxicity profiles, and synthetic yields for this compound are absent in current literature. Direct biological activity comparisons (e.g., enzyme inhibition assays) are needed to validate similarity-based predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.